![molecular formula C₁₈H₁₇NO₆S₂ B1139960 Benzophenone-4-carboxamidocysteine Methanethiosulfonate CAS No. 317821-69-5](/img/structure/B1139960.png)
Benzophenone-4-carboxamidocysteine Methanethiosulfonate
Overview
Description
Benzophenone derivatives, including polyprenylated benzoylphloroglucinols and xanthones, are recognized for their biological activities. These compounds are synthesized through pathways catalyzed by enzymes such as benzophenone synthase (BPS), which belongs to the plant polyketide synthases (PKSs) superfamily (Liu et al., 2003).
Synthesis Analysis
The synthesis of benzophenone derivatives often involves polyketide synthases, with BPS catalyzing the formation of their C13 skeleton. BPS specifically utilizes benzoyl-CoA and three malonyl-CoAs to produce 2,4,6-trihydroxybenzophenone, demonstrating a key step in the biosynthesis of these compounds (Liu et al., 2003).
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is crucial for their biological function, with structural modifications significantly impacting their properties and activities. For instance, the introduction of methanethiosulfonate groups to proteins through cysteine modification can dramatically alter their activity, demonstrating the importance of structural features at the molecular level (Dickman & Jones, 2000).
Chemical Reactions and Properties
Benzophenone and its derivatives participate in various chemical reactions, including photochemical reactions and cycloadditions. These reactions often lead to complex products with unique structures and properties. For example, the photochemical reaction of benzophenone with certain ketones can produce oxetanes, highlighting the diverse reactivity of benzophenone derivatives (Tokumitsu & Hayashi, 1980).
Physical Properties Analysis
The physical properties of benzophenone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. For example, photosensitive polyimides with benzophenone moieties demonstrate unique UV absorption and fluorescence spectra, which are critical for their applications in photonic and electronic materials (Jin et al., 1994).
Chemical Properties Analysis
The chemical properties of benzophenone derivatives, including reactivity, stability, and interactions with other molecules, are key to their functionality. For instance, the reaction of benzophenone with chlorosulfonyl isocyanate illustrates the compound's reactivity, leading to the synthesis of benzopinacolone sulfonamides and benzoisothiazole dioxides, which are useful intermediates in organic synthesis (Joseph et al., 1989).
Scientific Research Applications
Enzyme Modification : Methanethiosulfonate reagents like Benzophenone-4-carboxamidocysteine Methanethiosulfonate can introduce structural modifications in enzymes. The covalent coupling of such reagents to enzyme mutants has been shown to induce significant changes in catalytic activity. This finding is particularly relevant for understanding and manipulating enzyme behavior (Dickman & Jones, 2000).
Voltage-Gated Ion Channels : this compound has been used to immobilize moving parts of voltage-gated ion channels. This application is crucial in exploring the coupling between voltage sensors and gates in these channels, which is fundamental for understanding nerve signal transmission and muscle contraction (Horn, Ding, & Gruber, 2000).
Protein Phosphorescence Study : The compound has been utilized as an extrinsic triplet state probe in proteins. Its binding to proteins like chymotrypsin aids in studying the protective substrate environment provided by the local protein structure (Gioannini & Campbell, 1980).
Material Science : In material science, it's used in creating laminar hybrid materials exhibiting magnetic behavior. For instance, benzophenone derivatives were utilized in bridging inorganic hydroxide-bridged cobalt(ii) chain motifs in a study, showcasing its application in material synthesis and design (Hu et al., 2009).
Cosmetic Applications and Safety : Benzophenone derivatives, related to this compound, are used in sunscreens and cosmetics. Studies on these derivatives have shown their ability to penetrate the skin and their potential as photoprotective agents, as well as their phototoxic characteristics (Gonzalez et al., 2006; Placzek et al., 2013).
Mechanism of Action
Target of Action
Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate . Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine .
Mode of Action
BPCMS interacts with its targets through a specific sulfonate ester reaction . This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides . The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules .
Biochemical Pathways
The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions .
Pharmacokinetics
Its solubility can be enhanced by its carboxylate group .
Result of Action
The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets .
Action Environment
The action of BPCMS can be influenced by environmental factors such as temperature and humidity . For instance, BPCMS is hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also sensitive to light due to its photoreactive benzophenone group .
properties
IUPAC Name |
(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQVLYXKREEOA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654072 | |
Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317821-69-5 | |
Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?
A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:
- Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].
- Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].
- Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].
Q2: How does the position of the cysteine mutation affect the results obtained with this compound?
A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.
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